5-(4-(Benzyloxy)-3-ethoxyphenyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Benzyloxy)-3-ethoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzyloxy)-3-ethoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-(benzyloxy)-3-ethoxybenzohydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the benzyloxy group, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzylamine derivatives.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives of the aromatic ring.
Scientific Research Applications
5-(4-(Benzyloxy)-3-ethoxyphenyl)-1,3,4-oxadiazol-2-amine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs due to its unique structural features and biological activity.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 5-(4-(Benzyloxy)-3-ethoxyphenyl)-1,3,4-oxadiazol-2-amine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-3-ethoxybenzohydrazide: A precursor in the synthesis of the target compound.
1,3,4-Oxadiazole Derivatives: Compounds with similar core structures but different substituents, exhibiting diverse biological activities.
Uniqueness
5-(4-(Benzyloxy)-3-ethoxyphenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both benzyloxy and ethoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
5-(3-ethoxy-4-phenylmethoxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H17N3O3/c1-2-21-15-10-13(16-19-20-17(18)23-16)8-9-14(15)22-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H2,18,20) |
InChI Key |
SDBVPUZZZLOECP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN=C(O2)N)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.